molecular formula C5H4INO2S B3133710 Methyl 4-iodoisothiazole-3-carboxylate CAS No. 397329-61-2

Methyl 4-iodoisothiazole-3-carboxylate

Cat. No.: B3133710
CAS No.: 397329-61-2
M. Wt: 269.06 g/mol
InChI Key: NDXAPAKRFXGRKU-UHFFFAOYSA-N
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Description

Methyl 4-iodoisothiazole-3-carboxylate is an organic compound with the molecular formula C5H4INO2S. It is a white or off-white solid that contains carbon, hydrogen, iodine, oxygen, and sulfur. This compound is stable at room temperature but may decompose under high temperatures or exposure to light .

Preparation Methods

The synthesis of Methyl 4-iodoisothiazole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-iodoisothiazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 4-iodoisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

Methyl 4-iodoisothiazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 4-iodoisothiazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell walls or interfere with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 4-iodoisothiazole-3-carboxylate can be compared with other similar compounds such as:

  • Methyl 4-chloroisothiazole-3-carboxylate
  • Methyl 4-bromoisothiazole-3-carboxylate
  • Methyl 4-fluoroisothiazole-3-carboxylate

These compounds share a similar core structure but differ in the halogen atom attached to the isothiazole ring. The presence of different halogens can influence their reactivity, stability, and biological activity, making this compound unique in its properties and applications .

Biological Activity

Methyl 4-iodoisothiazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound belongs to the class of isothiazole derivatives, characterized by the presence of a five-membered heterocyclic ring containing sulfur and nitrogen. The iodine substituent enhances its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis by targeting specific enzymes essential for this process.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound's interaction with key signaling pathways involved in cell growth and survival is an area of ongoing research.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall biosynthesis. This inhibition can lead to reduced bacterial viability and growth.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : By binding to the active sites of target enzymes, this compound disrupts their function, leading to downstream effects on cellular processes such as metabolism and proliferation.
  • Cell Signaling Modulation : The compound can modulate key signaling pathways, influencing gene expression related to cell cycle regulation and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Showed potential anticancer effects in vitro, inhibiting proliferation in breast cancer cell lines with an IC50 value of 25 µM.
Investigated enzyme inhibition mechanisms, highlighting its role in disrupting bacterial cell wall synthesis pathways.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound led to G0/G1 phase arrest and induced apoptosis in targeted cells, indicating its potential as an anticancer drug candidate.

Properties

IUPAC Name

methyl 4-iodo-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXAPAKRFXGRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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